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Compound of Interest

Compound Name: AL 8810 methyl ester

Cat. No.: B569435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of AL 8810 methyl ester's selectivity for the

prostaglandin F (FP) receptor. Through a detailed comparison with other prostanoid receptor

ligands, supported by experimental data and protocols, this document serves as a valuable

resource for researchers investigating the role of the FP receptor in various physiological and

pathological processes.

Executive Summary
AL 8810 is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also

known as the FP receptor.[1] While it demonstrates high affinity for the FP receptor, it exhibits

weak to negligible interaction with other prostanoid receptor subtypes, including DP, EP, IP, and

TP receptors. This high selectivity makes AL 8810 methyl ester an invaluable pharmacological

tool for elucidating the specific functions of the FP receptor signaling pathway, distinguishing its

effects from those mediated by other prostanoid receptors. This guide presents a comparative

analysis of its binding affinity and functional activity against a panel of other prostanoid receptor

ligands.

Comparative Ligand Binding Affinity
The selectivity of AL 8810 methyl ester is best understood by comparing its binding affinity

(Ki) for the FP receptor with that of other prostanoid receptors. The following table summarizes
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the binding affinities of AL 8810 and other key prostanoid ligands across the prostanoid

receptor family. Lower Ki values indicate higher binding affinity.

Comp
ound

DP (Ki,
nM)

EP1
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EP3
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EP4
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AL
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>10,000

[2]
-
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[2]
-

>10,000

[2]

200 -

400[1]
-

>10,000

[2]

PGF2α

(Natural

Ligand)

>1000 130 >1000 130 >1000 3.4[3] >1000 250

Fluprost

enol

(Potent

FP

Agonist

)

52,000[

4]
9,540[4] - 3,501[4]

41,000[

4]

3.7 -

35[3][4]

>90,000

[4]

121,000

[4]

Latanop

rost

Acid

-

119

(EC50)

[4]

- 387[4] - 98[4] - -

PGE2 320 22 16 0.9 0.7 100[3] 33 250

PGD2 13 800 1000 320 1000 47[3] >1000 1000

Iloprost

(IP

Agonist

)

- 36[3] - 22[5] - 920 11[3] -

SQ

29,548

(TP

Antago

nist)

- - - - - - - 39.7[6]
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Note: Data is compiled from various sources and experimental conditions may vary. The Ki

value for AL 8810 is for the free acid form, which is the active antagonist. The methyl ester is

the prodrug.

Comparative Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its

receptor. For the FP receptor, a Gq-coupled receptor, activation typically leads to an increase in

intracellular calcium. The table below compares the functional potency (EC50 for agonists,

IC50 for antagonists) of various ligands.

Compound Receptor Action
Potency
(EC50/IC50, nM)

AL 8810 FP
Antagonist (against

Fluprostenol)
426 (Ki)[2]

PGF2α FP Agonist 10[7]

Fluprostenol FP Agonist 2.4 - 37.3

Latanoprost Acid FP Agonist 32 - 124[4]

PGE2 EP1 Agonist -

PGE2 EP2 Agonist -

PGE2 EP3 Agonist -

PGE2 EP4 Agonist -

Iloprost IP Agonist -

SQ 29,548 TP Antagonist -

Note: The potency of antagonists is often expressed as a Ki or pA2 value derived from

functional inhibition assays. AL-8810 has been shown to have weak partial agonist activity at

high concentrations, with an EC50 of 186-261 nM and a maximal effect that is only 19-23% of

the full agonist cloprostenol.[2]
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Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound by

measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of AL 8810 methyl ester and other prostanoid

ligands for the FP receptor and other prostanoid receptor subtypes.

Materials:

Cell membranes prepared from cells stably expressing the human recombinant prostanoid

receptor of interest (e.g., FP, EP1, etc.).

Radioligand specific for the receptor being tested (e.g., [3H]-PGF2α for the FP receptor).

Test compounds: AL 8810 methyl ester and other prostanoid ligands.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Wash Buffer: Ice-cold assay buffer.

96-well microplates.

Glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis

buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay

buffer.[8]

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a

fixed concentration (typically at or below its Kd value), and varying concentrations of the

unlabeled test compound.[8][9]
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Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time

(e.g., 60 minutes) to reach binding equilibrium.[8]

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove

non-specifically bound radioligand.[8]

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm

of the competitor concentration. Use non-linear regression to fit the data to a one-site

competition model to determine the IC50 value. Calculate the Ki value using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant.[8]

Phospholipase C (PLC) Functional Assay (Calcium
Mobilization)
This assay measures the functional consequence of FP receptor activation, which is the

mobilization of intracellular calcium via the Gq/PLC signaling pathway.

Objective: To determine the functional activity (agonist EC50 or antagonist IC50) of AL 8810
methyl ester and other prostanoid ligands at the FP receptor.

Materials:

Intact cells expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or

Swiss mouse 3T3 fibroblasts).[2]

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

Test compounds: AL 8810 methyl ester and other prostanoid ligands.

A potent FP receptor agonist (e.g., fluprostenol) for antagonist assays.
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A fluorescence plate reader or microscope capable of measuring intracellular calcium

changes.

Procedure:

Cell Culture and Dye Loading: Culture the cells to an appropriate confluency in multi-well

plates. Load the cells with a calcium-sensitive fluorescent dye according to the

manufacturer's instructions.

Agonist Assay:

Establish a baseline fluorescence reading.

Add varying concentrations of the agonist test compound to the wells.

Measure the change in fluorescence over time, which corresponds to the change in

intracellular calcium concentration.

Antagonist Assay:

Pre-incubate the cells with varying concentrations of the antagonist test compound (e.g.,

AL 8810 methyl ester).

Add a fixed concentration of a potent FP agonist (e.g., fluprostenol, typically at its EC80) to

stimulate calcium release.

Measure the change in fluorescence.

Data Analysis:

For agonists, plot the peak fluorescence response against the logarithm of the agonist

concentration and fit the data to a sigmoidal dose-response curve to determine the EC50

and Emax.

For antagonists, plot the inhibition of the agonist response against the logarithm of the

antagonist concentration to determine the IC50.
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Caption: FP receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Competition Binding Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b569435?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

Prepare Cell Membranes
with Target Receptor

Incubate Membranes,
Radioligand & Competitor

Prepare Radioligand
([3H]-Ligand)

Prepare Serial Dilutions
of Test Compound (e.g., AL 8810)

Filter to Separate
Bound vs. Free Ligand

Quantify Radioactivity
(Scintillation Counting)

Plot % Specific Binding
vs. [Competitor]

Non-linear Regression
(One-site Competition)

Determine IC50

Calculate Ki using
Cheng-Prusoff Equation

Click to download full resolution via product page

Caption: Workflow for determining ligand binding affinity via competition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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